N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H25FN4O3S and its molecular weight is 420.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Receptor Selectivity and Multifunctional Agents
Research into N-alkylated arylsulfonamides, including compounds structurally related to N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, focuses on their selectivity towards the 5-HT7 receptor and their potential as multifunctional agents in treating complex diseases. For instance, one study identified potent and selective 5-HT7 receptor antagonists, demonstrating their antidepressant-like and pro-cognitive properties in vivo, suggesting a promising avenue for treating CNS disorders (Canale et al., 2016).
Cannabinoid Receptor Antagonists
The pyrazole derivatives have been extensively studied for their interaction with cannabinoid receptors, particularly as antagonists. Such compounds have been explored for their ability to bind selectively to the CB1 cannabinoid receptor, offering insights into the receptor's structure-activity relationships and potential therapeutic applications to mitigate the effects of cannabinoids (Lan et al., 1999).
Mycobacterium Tuberculosis Inhibitors
A series of analogues, incorporating the piperidine and pyrazole scaffolds, have been evaluated for their inhibitory activity against Mycobacterium tuberculosis. These studies highlight the compound's potential role in developing new therapeutic agents against tuberculosis, showcasing significant inhibition in relevant assays (Jeankumar et al., 2013).
Imaging Applications
Compounds structurally related to this compound have been explored for their utility in imaging, specifically in positron emission tomography (PET) imaging of the CB1 cannabinoid receptor. Such research underscores the compound's relevance in developing radiotracers for neurological studies (Nojiri et al., 2008).
Antiproliferative Activities
Further studies into pyrazole-sulfonamide derivatives have revealed their potential antiproliferative activities against various cancer cell lines, indicating the compound's promise as a lead in cancer treatment. These findings underscore the importance of structural modifications to enhance therapeutic efficacy and selectivity (Mert et al., 2014).
Eigenschaften
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O3S/c1-24-19(12-18(23-24)15-2-4-16(21)5-3-15)20(26)22-13-14-8-10-25(11-9-14)29(27,28)17-6-7-17/h2-5,12,14,17H,6-11,13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVRAUIAAYIBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.